3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
3-Fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (hereafter referred to as the target compound) is a triazolopyridazine derivative featuring a benzamide moiety substituted with fluorine and methoxy groups. Its structure combines a [1,2,4]triazolo[4,3-b]pyridazine core with a 3-fluoro-4-methoxybenzamide group linked via a methylene bridge.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-23-11-4-3-9(7-10(11)16)15(22)17-8-13-19-18-12-5-6-14(24-2)20-21(12)13/h3-7H,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWABWYWHGNSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₄FN₅O₂S
- Molecular Weight : 383.4 g/mol
- CAS Number : 1904367-43-6
Research indicates that compounds similar to 3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide may interact with various biological targets. Specifically, they are believed to modulate pathways involving phosphodiesterase (PDE) inhibition and the regulation of inflammatory cytokines. For instance:
- PDE Inhibition : Compounds in the same class have shown to elevate intracellular cAMP levels, which can reduce the expression of inflammatory cytokines such as TNF and IL-17 .
- Antitumor Activity : Some derivatives exhibit selective antitumor effects against hepatocellular carcinoma (HCC), independent of PDE inhibition .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related compounds significantly inhibited VEGF-stimulated proliferation in human umbilical vein endothelial cells (HUVECs), suggesting antiangiogenic properties .
- In Vivo Studies : Animal models treated with similar triazole derivatives showed reduced bronchial eosinophilia and improved airway function in chronic obstructive pulmonary disease (COPD) models . This indicates potential therapeutic applications in respiratory diseases.
- Toxicology Assessments : Toxicological evaluations have shown that some derivatives of this compound are well tolerated in inhalation studies but exhibit adverse effects when administered orally due to CNS involvement .
Comparison with Similar Compounds
Core Scaffold Modifications
The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with several analogs, but differences in substituents critically influence its properties:
Functional Group Analysis
- Methoxy Groups : The 6-methoxy group on the triazolopyridazine core and 4-methoxy on benzamide in the target compound likely enhance solubility compared to halogenated analogs (e.g., S554-0485) but may reduce cellular uptake due to increased polarity .
- Linker Flexibility : The methylene bridge between the triazolopyridazine and benzamide allows conformational flexibility, contrasting with rigid linkers like thioether chains in ’s compound .
Target Engagement
- Bromodomain Inhibition : Analogs like Compound 6 () demonstrate BRD4 inhibitory activity, suggesting the target compound’s triazolopyridazine core may similarly engage bromodomains. The methoxy groups could modulate binding affinity by altering π-π stacking or hydrogen-bonding interactions .
- Antiproliferative Effects : highlights that triazolopyridazine derivatives lacking thrombin inhibition exhibit antiproliferative activity. The target compound’s fluorine and methoxy groups may enhance cytotoxicity against cancer cells by improving DNA intercalation or topoisomerase inhibition .
Pharmacokinetic Considerations
- Solubility vs. Permeability : While methoxy groups improve aqueous solubility, they may reduce blood-brain barrier penetration compared to lipophilic substituents like trifluoromethoxy in S554-0485 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
